molecular formula C14H12N2O4 B8690729 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester CAS No. 252921-32-7

3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester

Cat. No.: B8690729
CAS No.: 252921-32-7
M. Wt: 272.26 g/mol
InChI Key: JHRPBJPYOUEUBO-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitrophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester typically involves the reaction of 3-nitrobenzaldehyde with ethyl nicotinate under basic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the pyridine ring. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can form coordination complexes with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-nitrophenyl)pyridine-4-carboxylate
  • Methyl 3-(3-nitrophenyl)pyridine-4-carboxylate
  • Ethyl 3-(3-aminophenyl)pyridine-4-carboxylate

Uniqueness

3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and interaction with biological targets. This compound’s distinct electronic and steric properties make it a valuable tool in synthetic chemistry and drug discovery .

Properties

CAS No.

252921-32-7

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

ethyl 3-(3-nitrophenyl)pyridine-4-carboxylate

InChI

InChI=1S/C14H12N2O4/c1-2-20-14(17)12-6-7-15-9-13(12)10-4-3-5-11(8-10)16(18)19/h3-9H,2H2,1H3

InChI Key

JHRPBJPYOUEUBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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